Product packaging for BAY-850 HCl(Cat. No.:)

BAY-850 HCl

Cat. No.: B1192261
M. Wt: 800.084
InChI Key: PIDOCLZDKZQLEQ-XCUKHHEKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BAY-850 HCl is a novel, potent, and isoform-selective chemical probe that targets the bromodomain of ATPase family AAA domain-containing protein 2 (ATAD2) . This product is intended for research purposes only and is not approved for human consumption. This compound exhibits high-affinity binding to the ATAD2 bromodomain, displacing acetylated histone H4 peptides with an IC50 value of 20 nM in a TR-FRET assay . It demonstrates exceptional selectivity, showing no significant interaction with other bromodomains, including the closely related ATAD2B, when tested at 10 µM in a BROMOscan panel . Its cellular target engagement is confirmed by its ability to displace full-length ATAD2 from chromatin in live cells at a concentration of 1 µM, as measured by fluorescence recovery after photobleaching (FRAP) . Researchers are advised not to use concentrations at or above 5 µM to avoid potential unspecific off-target effects . The compound operates through an unusual mode of action. Unlike canonical bromodomain inhibitors, this compound selectively induces dimerization of the ATAD2 bromodomain, which prevents its interaction with acetylated histones and chromatin . This unique, dimerization-dependent mechanism makes it a valuable tool for deconvoluting the complex biology of ATAD2 in cancer and epigenetics research .

Properties

Molecular Formula

C38H48Cl5N5O3

Molecular Weight

800.084

IUPAC Name

N-[(2R)-1-[(4-Aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)-2-furyl]benzamide tetrahydrochloride

InChI

InChI=1S/C38H44ClN5O3.4ClH/c1-24-4-10-28(11-5-24)25(2)42-23-32-16-17-36(47-32)34-19-33(35(39)20-37(34)46-3)38(45)44-31(18-26-6-8-27(21-40)9-7-26)22-43-30-14-12-29(41)13-15-30;;;;/h4-11,16-17,19-20,25,29-31,42-43H,12-15,18,22-23,41H2,1-3H3,(H,44,45);4*1H/t25-,29?,30?,31-;;;;/m1..../s1

InChI Key

PIDOCLZDKZQLEQ-XCUKHHEKSA-N

SMILES

O=C(N[C@H](CC1=CC=C(C#N)C=C1)CNC2CCC(N)CC2)C3=CC(C4=CC=C(CN[C@@H](C5=CC=C(C)C=C5)C)O4)=C(OC)C=C3Cl.[H]Cl.[H]Cl.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BAY-850;  BAY 850;  BAY850.

Origin of Product

United States

Discovery and Preclinical Characterization of Bay 850 Hcl As an Atad2 Chemical Probe

Methodologies for the Identification of Novel Chemical Entities Targeting ATAD2

The identification of initial lead compounds targeting ATAD2 utilized advanced screening techniques designed to explore vast chemical spaces and identify molecules with desired binding properties.

High-Throughput Screening Platforms

High-throughput screening (HTS) platforms have been employed in the search for ATAD2 bromodomain inhibitors. While HTS can identify initial hits, the ATAD2 bromodomain has proven to be a challenging target, with difficulties in establishing screening methods capable of finding readily optimizable hits. acs.orgresearchgate.net Despite these challenges, optimized hit qualification strategies using orthogonal biophysical methods have successfully identified active series. acs.org

DNA-Encoded Library (DEL) Screening for Lead Identification

DNA-encoded library (DEL) screening played a crucial role in the discovery of BAY-850. This approach involves screening vast libraries of DNA-tagged compounds against a target protein. nih.govrsc.org Affinity-mediated selection allows for the identification of compounds that bind to the target, and the associated DNA tags are then amplified and sequenced to reveal the structures of the binding molecules. nih.govrsc.org The discovery of BAY-850 originated from a DEL screen, exploring a chemical space of billions of compounds. nih.gov This methodology proved effective in identifying a novel chemical class of potent and isoform-selective ATAD2 bromodomain inhibitors. nih.gov

Structure-Activity Relationship (SAR) and Optimization Campaigns Leading to BAY-850 HCl

Strategies for Potency and Selectivity Enhancement

Optimization efforts focused on enhancing the binding affinity and selectivity of the identified scaffolds for the ATAD2 bromodomain. Strategies included modifying different parts of the lead structure to probe their impact on potency and interaction with the target. nih.gov A key aspect of the optimization leading to BAY-850 involved understanding the necessary core elements for activity and determining the absolute configuration of chiral centers. nih.gov The goal was to achieve high potency against ATAD2 while minimizing activity against other bromodomains and off-target proteins. thesgc.orgcaymanchem.com

Development of this compound as a Highly Selective ATAD2 Inhibitor

BAY-850 emerged from these optimization efforts as a highly potent and isoform-selective ATAD2 inhibitor. nih.govthesgc.org Its selectivity profile is notable, showing minimal inhibition against a broad panel of other bromodomains, including ATAD2B, and a large number of kinases and GPCRs at tested concentrations. thesgc.orgcaymanchem.com Preclinical characterization demonstrated potent inhibition of ATAD2 with an IC₅₀ value in the nanomolar range in biochemical assays. targetmol.commedchemexpress.comglpbio.com Importantly, BAY-850's mechanism of action, inducing ATAD2 bromodomain dimerization, is distinct from that of canonical bromodomain inhibitors, contributing to its unique selectivity profile. nih.govmedchemexpress.combiorxiv.orgmdpi.comsci-hub.se Cellular studies, such as fluorescence recovery after photobleaching (FRAP) assays, confirmed that BAY-850 displaces full-length ATAD2 from chromatin in live cells, indicating cellular target engagement. nih.govthesgc.orgcaymanchem.com

Biochemical and Cellular Activity of BAY-850

Assay TypeTarget / PeptideResultValueUnitCitation
TR-FRET IC₅₀ATAD2 + tetra-acetylated histone H4Inhibition20, 22nM thesgc.orgcaymanchem.com
TR-FRET IC₅₀ATAD2 + mono-acetylated Histone H4Inhibition166nM medchemexpress.comglpbio.com
MST KDATAD2Binding Affinity84.9, 85nM nih.govthesgc.org
BROMOscan KDATAD2ABinding Affinity120nM thesgc.org
FRAPFull-length ATAD2 displacement from chromatin in MCF7 cellsEffective at1µM nih.govthesgc.org

BAY-850's physicochemical properties, including moderate permeability, support its use as a cellular probe. nih.gov Its inactive companion compound, BAY-460, with significantly reduced potency against ATAD2, serves as a valuable control for biological experiments. nih.govthesgc.org

Physicochemical Properties of BAY-850

PropertyValueUnitCitation
Molecular Weight653.3, 654.2 g/mol thesgc.orgcaymanchem.com
Molecular FormulaC₃₈H₄₄ClN₅O₃- thesgc.orgcaymanchem.com
IC₅₀ (HTRF)20nM (ATAD2 + tetra-acetylated H4) thesgc.org
KD (MST)84.9, 85nM (ATAD2) nih.govthesgc.org
KD (BROMOscan)120nM (ATAD2A) thesgc.org
log D (pH 7.5)2.9- thesgc.org
Solubility (pH 6.5)>500mg/L (*HCl salt) thesgc.org

The development of this compound as a highly selective ATAD2 inhibitor with a unique mode of action provides a valuable tool for dissecting the specific roles of the ATAD2 bromodomain in various biological processes, particularly in the context of cancer. nih.govresearchgate.net

Molecular and Cellular Mechanism of Action of Bay 850 Hcl

Biochemical Characterization of BAY-850 HCl's Interaction with ATAD2

BAY-850 is a potent and highly selective chemical probe for the ATAD2 bromodomain. nih.govthesgc.org Its interaction with ATAD2 has been characterized through various biochemical and biophysical methods, highlighting its distinct properties.

BAY-850 demonstrates high-affinity binding to the ATAD2 bromodomain. In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, BAY-850 competed with the binding of a monoacetylated histone H4 N-terminal peptide to the ATAD2 bromodomain with a half-maximal inhibitory concentration (IC₅₀) of 166 nM. nih.govmedchemexpress.com Its potency was even greater against a tetra-acetylated histone H4 peptide, with a reported IC₅₀ of 22 nM. nih.govprobechem.comcaymanchem.com Other assays have confirmed this high affinity, with an IC₅₀ value of 20 nM for displacing an acetylated H4 peptide and dissociation constant (Kd) values of 84.9 nM and 120 nM as measured by microscale thermophoresis (MST) and BROMOscan, respectively. thesgc.org

Binding Affinity of BAY-850 for the ATAD2 Bromodomain
Assay MethodLigandValue
TR-FRETMono-acetylated Histone H4 PeptideIC₅₀ = 166 nM
TR-FRETTetra-acetylated Histone H4 PeptideIC₅₀ = 22 nM
HTRFAcetylated H4 PeptideIC₅₀ = 20 nM
MST-Kd = 84.9 nM
BROMOscan-Kd = 120 nM

A remarkable feature of BAY-850 is its exceptional selectivity for the ATAD2 bromodomain over other bromodomain-containing proteins. nih.govthesgc.org In a comprehensive BROMOscan panel, BAY-850 exclusively interacted with ATAD2 and, surprisingly, did not show significant binding to the closely related paralog ATAD2B. nih.govcaymanchem.com This isoform selectivity is a key differentiator from many other bromodomain inhibitors. researchgate.netnih.gov

Furthermore, thermal shift assays (TSA) confirmed this high selectivity, as BAY-850 at a concentration of 10 µM had a stabilizing effect on ATAD2 but not on other members of the bromodomain family. nih.gov Its specificity extends beyond bromodomains; BAY-850 showed no inhibitory activity against a panel of 354 kinases and had only modest effects on a few G protein-coupled receptors (GPCRs) at high concentrations. nih.govprobechem.comcaymanchem.com This exquisite selectivity profile makes BAY-850 a valuable tool for specifically probing the functions of ATAD2. nih.gov

The primary function of the ATAD2 bromodomain is to recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby tethering the protein to chromatin. nih.gov BAY-850 effectively disrupts this interaction. nih.govprobechem.comresearchgate.net In vitro studies demonstrate that the compound prevents the association of the ATAD2 bromodomain with acetylated histones. nih.govx-chemrx.com

Cellularly, BAY-850 has been shown to displace the full-length ATAD2 protein from chromatin. nih.govthesgc.org Using a fluorescence recovery after photobleaching (FRAP) assay in MCF7 breast cancer cells, treatment with 1 µM of BAY-850 led to a significantly faster recovery time for GFP-tagged ATAD2, indicating that the inhibitor effectively dislodges the protein from its chromatin binding sites. nih.govcaymanchem.com This cellular activity confirms that BAY-850 can penetrate cells and engage its target to modulate its function. nih.gov

Unconventional Mode of Action: this compound-Induced ATAD2 Bromodomain Dimerization

The high isoform selectivity of BAY-850 suggested a mode of action distinct from typical bromodomain inhibitors that act as simple competitive antagonists at the acetyl-lysine binding site. nih.govmedchemexpress.com Subsequent biophysical analysis revealed that BAY-850 functions through an unusual mechanism involving the induced dimerization of the ATAD2 bromodomain. nih.govnih.govx-chemrx.com

Native mass spectrometry experiments provided direct evidence for this unconventional mechanism. nih.gov When ATAD2 was incubated with BAY-850, the resulting spectrum was dominated by a complex in which a single molecule of BAY-850 was bound to an ATAD2 dimer. nih.gov Notably, no binding was detected to the monomeric form of ATAD2. nih.gov This dimer-inducing effect was found to be a specific and concentration-dependent process. nih.govcaymanchem.com Further supporting this, dose-titration experiments in thermal shift assays showed that the melting curves for ATAD2 transitioned from a monophasic to a biphasic shape as the concentration of BAY-850 increased, a characteristic of ligand-induced protein oligomerization. nih.gov

The induced dimerization of the ATAD2 bromodomain by BAY-850 has significant functional consequences. This dimerization is believed to be the structural basis for the compound's ability to impair ATAD2's association with chromatin. researchgate.net By locking the bromodomains in a dimeric state, BAY-850 effectively prevents them from engaging with their natural binding partners, the acetylated histone tails. nih.gov

This unique mechanism of action likely underpins the compound's remarkable selectivity for ATAD2 over ATAD2B. nih.gov The displacement of ATAD2 from chromatin has profound effects on downstream signaling pathways. By inhibiting ATAD2 function, BAY-850 can alter the expression of genes regulated by this protein. For instance, in ovarian cancer cells, treatment with BAY-850 was found to predominantly affect the expression of genes involved in centromere regulation, leading to cell-cycle arrest and apoptosis. researchgate.net This illustrates how the specific, dimerization-induced inhibition of ATAD2's chromatin reader function can be translated into significant cellular outcomes.

Intracellular Efficacy of this compound

The intracellular efficacy of this compound has been demonstrated through its ability to engage its target, ATPase family AAA-domain containing protein 2 (ATAD2), within a cellular environment and displace it from chromatin. nih.gov

Chromatin Displacement Studies in Live Cells

The ability of BAY-850 to disrupt the interaction between the ATAD2 bromodomain (BD) and chromatin in a live cell context was investigated using a fluorescence recovery after photobleaching (FRAP) assay. nih.gov This technique was employed in MCF7 breast cancer cells that were transfected with green fluorescent protein (GFP)-tagged full-length wild-type ATAD2. nih.gov The FRAP assay measures the mobility of fluorescently labeled proteins, providing insights into their binding interactions within the cell.

In these studies, treatment with 1 µM of BAY-850 led to a discernible decrease in the half recovery time (t1/2) for the GFP-tagged ATAD2 protein. nih.gov This faster recovery time indicates an increased mobile fraction of ATAD2, signifying that BAY-850 effectively displaces the protein from its bound state on chromatin. nih.gov In contrast, a structurally similar but inactive control compound, BAY-460, did not produce this effect, highlighting the specific on-target activity of BAY-850 within live cells. nih.gov These findings confirm that BAY-850 is a cellularly active inhibitor capable of preventing the association of ATAD2 with chromatin. nih.gov

Assessment of Cellular Target Engagement

The direct binding and engagement of BAY-850 with the ATAD2 bromodomain have been confirmed through multiple biophysical and biochemical assays. nih.gov These assessments provide quantitative data on the potency and affinity of the compound for its target.

In a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay, BAY-850 demonstrated potent competition with acetylated histone peptides for binding to the ATAD2 bromodomain. nih.gov It inhibited the binding of a monoacetylated histone H4 N-terminal peptide with an IC₅₀ of 166 nM and a tetra-acetylated H4 peptide with a more potent IC₅₀ of 22 nM. nih.gov The engagement was further validated in orthogonal binding competition assays; BAY-850 displaced a tetra-acetylated H4 peptide with an IC₅₀ of 157 nM in an Alphascreen assay and showed a dissociation constant (KD) of 115 nM in a BROMOscan assay. nih.gov

Direct binding affinity was quantified using microscale thermophoresis (MST), which measured a KD of 85 nM for the interaction between BAY-850 and the ATAD2 bromodomain. nih.gov This result is consistent with the potencies observed in other assays. nih.gov

A key finding regarding the mechanism of BAY-850 is its unusual mode of action. nih.gov Native mass spectrometry revealed that BAY-850 specifically induces the dimerization of the ATAD2 bromodomain, with one molecule of BAY-850 binding to an ATAD2 dimer. nih.gov This dimerization is a concentration-dependent and specific process that prevents the protein from interacting with acetylated histones. nih.gov The inactive control, BAY-460, did not show any binding to either monomeric or dimeric ATAD2. nih.gov This unique dimer-induction mechanism distinguishes BAY-850 from canonical bromodomain inhibitors. nih.gov

Table 1: In Vitro Target Engagement Data for BAY-850

Assay Type Target/Ligand Metric Value (nM)
TR-FRET ATAD2 BD / Mono-acetylated H4 Peptide IC₅₀ 166
TR-FRET ATAD2 BD / Tetra-acetylated H4 Peptide IC₅₀ 22
Alphascreen ATAD2 BD / Tetra-acetylated H4 Peptide IC₅₀ 157
BROMOscan ATAD2 BD KD 115

Preclinical Pharmacological Impact of Bay 850 Hcl in Disease Models

Effects of BAY-850 HCl on Cellular Proliferation and Viability

This compound has demonstrated significant anti-proliferative and cytotoxic effects across a range of cancer cell lines, underscoring its potential as a broad-spectrum anti-cancer agent.

In the context of ovarian cancer, this compound has shown marked efficacy in inhibiting cell viability. Treatment of the human ovarian teratocarcinoma cell line, PA-1, and the ovarian adenocarcinoma cell line, SKOV3, with this compound resulted in a dose-dependent decrease in cell viability. frontiersin.org This inhibitory effect highlights the compound's potential to target the aggressive proliferation characteristic of ovarian malignancies. frontiersin.org

Table 1: Effect of this compound on the Viability of Ovarian Cancer Cell Lines

Cell Line Treatment Effect
PA-1 This compound Dose-dependent inhibition of cell viability frontiersin.org
SKOV3 This compound Dose-dependent inhibition of cell viability frontiersin.org

The anti-proliferative activity of this compound extends to breast cancer models. In MCF-7 breast cancer cells, treatment with 1 µM of BAY-850 resulted in a decreased half-recovery time of GFP-tagged full-length wild-type ATAD2, indicating cellular target engagement. While this study focused on target engagement, it lays the groundwork for understanding its anti-proliferative effects. More directly, in the triple-negative breast cancer cell line BT-549, BAY-850 has been shown to possess anti-proliferative capabilities. nih.gov

Table 2: Anti-Proliferative Effects of this compound in Breast Cancer Cell Lines

Cell Line Treatment Concentration Observed Effect
MCF-7 1 µM Target engagement of ATAD2
BT-549 10 µM Inhibition of DNA synthesis nih.gov

Currently, there is no publicly available research data detailing the specific effects of this compound on renal cell carcinoma cell lines such as A-498 or Caki-1.

Induction of Cell Cycle Modulation by this compound

Beyond inhibiting proliferation, this compound has been shown to modulate the cell cycle, a critical process that, when dysregulated, is a hallmark of cancer.

In ovarian cancer cell lines, the inhibition of ATAD2 by BAY-850 leads to cell-cycle arrest. frontiersin.org This disruption of the normal cell cycle progression is a key mechanism by which BAY-850 exerts its anti-cancer effects, preventing the uncontrolled division of malignant cells. frontiersin.org

Apoptotic Pathways Activated by this compound

A crucial aspect of cancer therapy is the induction of programmed cell death, or apoptosis, in tumor cells. This compound has been demonstrated to activate apoptotic pathways in cancer cells.

In ovarian cancer cell lines, treatment with BAY-850 not only induces cell-cycle arrest but also promotes apoptosis. frontiersin.org This was evidenced by an increase in the number of annexin (B1180172) V-positive cells and the cleavage of poly (ADP-ribose) polymerase (PARP), both established markers of apoptosis. frontiersin.org The activation of these apoptotic events following ATAD2 inhibition by BAY-850 suggests that the compound can effectively trigger the self-destruction of cancer cells, contributing to the suppression of tumor growth. frontiersin.org Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.govnih.govnih.gov Both pathways converge on the activation of caspases, which are the executioners of apoptosis. nih.gov

Influence of this compound on Cellular Motility and Invasiveness

Research into the preclinical impact of this compound, a potent and selective inhibitor of the ATAD2 bromodomain, has demonstrated its capacity to suppress key cellular processes involved in cancer progression. nih.govresearchgate.net Studies utilizing in vitro models of ovarian cancer have shown that pharmacological inhibition of ATAD2 with BAY-850 effectively suppresses cancer cell growth and metastasis-related behaviors. nih.govresearchgate.net This inhibitory action is linked to the compound's role as an epigenetic regulator. nih.gov The compound's mechanism involves preventing the interaction of the ATAD2 bromodomain with acetylated histones, a process crucial for the transcription of genes involved in cell proliferation and survival. nih.govacs.org

Efficacy of this compound in In Vivo Preclinical Xenograft Models

The therapeutic potential of this compound has been further substantiated in in vivo preclinical studies using murine xenograft models. nih.gov In a significant study, immunodeficient mice were subcutaneously injected with SK-OV3 ovarian cancer cells to establish tumors. Subsequent treatment with BAY-850 resulted in a statistically significant suppression of subcutaneous tumor growth when compared to the vehicle-treated control group. nih.gov

Beyond its effect on primary tumor growth, BAY-850 demonstrated a notable capacity to reduce the incidence of metastasis. nih.gov The same ovarian cancer xenograft model was used to assess the development of spontaneous liver metastases. The findings revealed a substantial reduction in metastatic spread in the cohort treated with BAY-850. nih.gov

The table below summarizes the key findings on the suppression of metastasis in the murine model.

Treatment GroupNumber of MiceMice with Liver MetastasisIncidence of Metastasis (%)
Vehicle Control33100%
BAY-8503133.3%

This table presents data on the effect of BAY-850 on the incidence of spontaneous liver metastasis in a SK-OV3 ovarian cancer xenograft model. nih.gov

These results underscore the efficacy of ATAD2 inhibition by BAY-850 in controlling both the primary tumor and its distant spread in a preclinical setting, identifying ATAD2 as a key regulator of ovarian cancer growth and metastasis. nih.govresearchgate.net

Elucidation of Signaling Pathways Modulated by Bay 850 Hcl

Interruption of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is a common feature in many cancers. patsnap.com While ATAD2 has been implicated in the AKT pathway, current research on BAY-850 HCl has not extensively detailed a direct, primary mechanism of interrupting the PI3K/Akt signaling cascade. However, related research into other ATAD2 inhibitors has shown effects on this pathway. For instance, the ATAD2 inhibitor AM879 has been found to induce autophagy in MDA-MB-231 breast cancer cells through the PI3K-AKT-mTOR pathway. researchgate.net This suggests a potential, though not yet fully elucidated, link between ATAD2 inhibition by compounds like this compound and the modulation of PI3K/Akt signaling. Further investigation is required to specifically delineate the effects of this compound on this pathway.

Regulation of c-Myc Transcriptional Activity

The oncoprotein c-Myc is a transcription factor that governs the expression of numerous genes involved in cell growth, proliferation, and metabolism. embopress.org ATAD2 is known to act as a transcriptional cofactor for several oncogenic transcription factors, including c-Myc. nih.gov By inhibiting ATAD2, this compound can indirectly modulate the transcriptional activity of c-Myc. The precise regulation of c-Myc's activity is crucial for normal cellular function, as its overexpression is linked to tumorigenesis. embopress.org The mechanism involves L11, a ribosomal protein, which can act as a feedback inhibitor of c-Myc by binding to it and inhibiting the recruitment of coactivators, thereby reducing histone H4 acetylation at c-Myc target gene promoters. embopress.org Although this compound's direct impact on the L11-c-Myc interaction is not specified, its role as an ATAD2 inhibitor places it within the regulatory network of c-Myc's transcriptional machinery.

Modulation of Centromere Regulatory Genes (e.g., CENPE) Expression

One of the most significant and well-documented effects of this compound is its ability to alter the expression of genes that regulate centromere function. researchgate.netresearchgate.net Transcriptome-wide mRNA expression profiling of ovarian cancer cells treated with this compound revealed that the inhibition of ATAD2 predominantly affects this class of genes, with a particularly strong impact on Centromere Protein E (CENPE). researchgate.netresearchgate.net

In ovarian cancer cells, the modulation of CENPE expression following ATAD2 inhibition by this compound leads to significant cellular consequences, including cell-cycle arrest and the induction of apoptosis. researchgate.net These effects ultimately contribute to the suppression of cancer growth. researchgate.net The phenotypic changes induced by ATAD2 inhibition can be mimicked by the direct pharmacological inhibition of CENPE, underscoring the critical role of the ATAD2-CENPE axis. researchgate.net

Cell Line Treatment Key Gene Modulated Observed Effect
Ovarian Cancer CellsThis compoundCENPEAltered expression
Ovarian Cancer CellsThis compoundN/ACell-cycle arrest
Ovarian Cancer CellsThis compoundN/AApoptosis induction
Ovarian Cancer CellsThis compoundN/ASuppression of tumor growth

Alterations in Cellular Metabolic Processes, Including Glycolysis

Cancer cells often exhibit altered metabolic profiles, frequently relying on glycolysis for energy production even in the presence of oxygen—a phenomenon known as the Warburg effect. researchgate.netresearchgate.net When glycolysis is suppressed, cancer cells can reprogram their metabolism to rely more on mitochondrial oxidative phosphorylation (OXPHOS) for survival. researchgate.netnih.govnih.gov This metabolic plasticity is a key factor in cancer cell survival. researchgate.net

While the proto-oncoprotein c-Myc, a downstream target of ATAD2, is a known regulator of multiple metabolic pathways, the direct and specific effects of this compound on cellular glycolysis have not been extensively characterized in available literature. nih.gov However, given the link between ATAD2 and c-Myc, it is plausible that inhibition of ATAD2 by this compound could lead to downstream alterations in metabolic pathways, including glycolysis. Studies have shown that glycolytic suppression can lead to dynamic changes in the intracellular metabolic profile, such as reduced levels of TCA cycle intermediates and elevated levels of most amino acids. researchgate.netnih.gov

Metabolic State Observed Cellular Response Key Metabolic Pathways Involved
Glycolytic SuppressionUpregulation of mitochondrial functionOxidative Phosphorylation (OXPHOS)
Glycolytic SuppressionIncreased reliance on specific amino acids (e.g., Glutamine)TCA Cycle
Glycolytic SuppressionActivation of autophagyMitochondrial function modulation

Complex Relationships Between ATAD2 Inhibition and Downstream Gene Expression

The relationship between the inhibition of the ATAD2 bromodomain (BD) by this compound and its ultimate effects on cell growth and gene expression is complex. nih.gov Research has revealed a notable disconnect between the potent, on-target inhibition of the ATAD2 BD and the resulting cellular phenotypes. nih.govchemicalprobes.org

For instance, gene expression studies have shown that treatment with this compound did not affect the expression of some previously identified ATAD2 target genes. nih.gov Furthermore, while this compound demonstrates maximal on-target cellular activity at a concentration of 1 µM, the cytotoxic effects observed at higher concentrations (5-10 µM) may not be unambiguously linked to ATAD2 BD inhibition alone, suggesting potential off-target effects. nih.govchemicalprobes.org This complexity indicates that the anti-proliferative effects of this compound may not be solely attributable to its function as an ATAD2 BD inhibitor, and other mechanisms may be involved. nih.gov

Parameter Observation Implication
Target Gene ExpressionSome known ATAD2 target genes are unaffected by BAY-850 treatment. nih.govThe link between ATAD2 BD inhibition and gene expression is not straightforward.
CytotoxicityCytotoxic effects are observed at concentrations higher than those needed for maximal ATAD2 displacement. chemicalprobes.orgCytotoxicity may be partially due to off-target effects.
Cellular ActivityMaximal on-target activity (ATAD2 displacement from chromatin) occurs at 1 µM. nih.govthesgc.orgThis concentration is recommended for cellular studies to minimize off-target effects.

Advanced Research Methodologies Employed in Bay 850 Hcl Studies

Biophysical Techniques for Ligand-Target Interactions

Biophysical methods are crucial for quantifying the direct interaction between BAY-850 HCl and its target protein, ATAD2. These techniques provide data on binding affinity, kinetics, and thermodynamics, contributing to a comprehensive understanding of the molecular interaction.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays have been widely utilized to assess the potency of BAY-850 in competing with acetylated histone peptides for binding to the ATAD2 bromodomain. This assay format measures the displacement of a labeled peptide from ATAD2 by increasing concentrations of the compound. Studies using TR-FRET have reported varying IC₅₀ values depending on the specific acetylated histone H4 peptide used. For instance, IC₅₀ values of 20 nM and 22 nM have been reported using a tetra-acetylated histone H4 peptide. thesgc.orgcaymanchem.comsigmaaldrich.combioscience.co.uk When competing with a mono-acetylated histone H4 N-terminal peptide, an IC₅₀ of 166 nM was measured. medchemexpress.comglpbio.combiocompare.comarctomsci.comprobechem.com Another source reported an IC₅₀ of 157 nM for displacement of the tetra-acetylated peptide. medchemexpress.comglpbio.comarctomsci.com These results demonstrate the ability of BAY-850 to effectively disrupt the interaction between ATAD2 and its acetylated histone marks in a dose-dependent manner. nih.gov

MicroScale Thermophoresis (MST)

MicroScale Thermophoresis (MST) is another biophysical technique employed to directly measure the binding affinity between BAY-850 and ATAD2. MST quantifies the directed movement of a molecule in a temperature gradient, which changes upon ligand binding. This method confirmed the direct engagement of BAY-850 with ATAD2. In MST assays, BAY-850 exhibited dose-dependent and saturable effects on the ATAD2 hydration shell. nih.govacs.org From these experiments, dissociation constant (KD) values of approximately 85 nM and 84.9 nM have been calculated, indicating a strong binding affinity between BAY-850 and ATAD2. nih.govthesgc.orgchemicalprobes.orgsigmaaldrich.comacs.org

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a technique used to measure the thermodynamic parameters of binding interactions, such as binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). ITC analysis has been used to further investigate the interaction between BAY-850 and ATAD2. nih.govacs.org Notably, weak heat signals for the interaction were recorded at 37 °C, and the observed stoichiometry was described as uncharacteristic when compared to orthosteric ligands. nih.govacs.org This observation from ITC reinforced the interpretation that BAY-850 might possess a different mode of action compared to typical bromodomain inhibitors. nih.govacs.org

Cell-Based Assays for Functional Characterization

Cell-based assays are essential for evaluating the effects of this compound in a more physiologically relevant context, assessing its ability to engage its target and modulate cellular processes within living cells.

Fluorescence Recovery After Photobleaching (FRAP) for Chromatin Dynamics

Fluorescence Recovery After Photobleaching (FRAP) is a powerful cell-based technique used to study the dynamics of proteins within living cells, including their association with cellular structures like chromatin. FRAP assays have been employed to measure the compound-related displacement of labeled full-length ATAD2 from chromatin in cells, such as MCF7 breast cancer cells. nih.govcaymanchem.comacs.org In a FRAP experiment, a localized area of fluorescently tagged protein is photobleached with a high-intensity laser, and the recovery of fluorescence in the bleached area over time is monitored. This recovery is due to the movement of unbleached fluorescent protein into the region. Treatment with BAY-850 resulted in a decreased half recovery time (t₁/₂) of GFP-tagged full-length wild-type ATAD2, indicating that BAY-850 promotes the dissociation or increases the mobility of ATAD2 on chromatin. nih.govacs.org This effect was comparable to the effect observed with mutagenesis of the ATAD2 bromodomain, demonstrating that BAY-850 is a cellularly active ATAD2 BD inhibitor capable of disrupting its interaction with chromatin. nih.govacs.org

Gene Expression Profiling (e.g., RNA-Seq, Quantitative PCR)

While comprehensive gene expression profiling studies (such as large-scale RNA-Seq or quantitative PCR panels) directly detailing the broad transcriptional changes induced by BAY-850 treatment were not extensively detailed in the provided search results, the role of ATAD2 as a transcriptional cofactor suggests that modulating its activity with BAY-850 would likely impact gene expression. nih.govresearchgate.netacs.org ATAD2 is known to associate with chromatin via its bromodomain and has been proposed to act as a cofactor for oncogenic transcription factors. nih.gov Displacing ATAD2 from chromatin could therefore influence the transcription of genes regulated by these factors. Although not a broad profiling technique, one of the orthogonal binding competition assays mentioned, BROMOscan, utilizes a qPCR-based readout to assess bromodomain binding affinity. nih.govthesgc.orgmedchemexpress.comglpbio.comsigmaaldrich.combiocompare.comarctomsci.com This highlights the application of qPCR technology in the study of ATAD2 interactions, albeit in a binding assay context rather than for global gene expression analysis. Studies investigating the specific downstream transcriptional effects of BAY-850-mediated ATAD2 inhibition would be a logical extension of the research into this compound's mechanism of action.

Here is a summary of key binding and potency data for BAY-850:

Assay TypeTarget InteractionMeasurementValue(s)Reference(s)
TR-FRETATAD2 BD + Acetylated H4 PeptideIC₅₀20 nM, 22 nM thesgc.orgcaymanchem.comsigmaaldrich.combioscience.co.uk
TR-FRETATAD2 BD + Mono-acetylated H4 PeptideIC₅₀166 nM medchemexpress.comglpbio.combiocompare.comarctomsci.comprobechem.com
TR-FRETATAD2 BD + Tetra-acetylated H4 PeptideIC₅₀157 nM medchemexpress.comglpbio.comarctomsci.com
MSTATAD2KD85 nM, 84.9 nM nih.govthesgc.orgchemicalprobes.orgsigmaaldrich.comacs.org
BROMOscanATAD2AKD115 nM, 120 nM thesgc.orgmedchemexpress.comchemicalprobes.orgglpbio.comarctomsci.com

Protein-Protein Interaction Studies (e.g., Immunoprecipitation, SEC)

Protein-protein interactions are fundamental to cellular processes, and understanding how compounds modulate these interactions is crucial in drug discovery. BAY-850 is reported to function by preventing the binding of ATAD2 with acetylated histones nih.gov. A notable mechanism described for BAY-850 is its ability to induce dimerization of the ATAD2 bromodomain harvard.edu. This dimerization is proposed to be a unique mode of action that subsequently blocks the interaction of the bromodomain with acetylated histone peptide ligands harvard.edu.

Immunoprecipitation (IP), particularly co-immunoprecipitation (Co-IP), is a widely used biochemical technique to investigate protein-protein interactions in biological samples. This method utilizes specific antibodies to isolate a target protein and any interacting partners bound to it. Co-IP is considered a standard method for identifying or confirming protein-protein interaction events in vivo. While the research indicates that BAY-850 affects the interaction between ATAD2 and acetylated histones by inducing ATAD2 bromodomain dimerization, specific detailed findings from immunoprecipitation or size exclusion chromatography (SEC) studies directly employing this compound were not prominently detailed in the provided search results. However, the observed dimerization induced by BAY-850 represents a significant modulation of protein-protein interaction harvard.edu.

Structural Biology Approaches

Structural biology techniques provide high-resolution insights into the three-dimensional structures of proteins and their complexes with ligands, which is essential for understanding molecular recognition and the mechanism of action of inhibitors like BAY-850. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in characterizing the ATAD2 bromodomain and its interactions.

NMR spectroscopy and X-ray crystallography have provided residue-specific information regarding the complex formed between the ATAD2 bromodomain and histone tails nih.gov. These studies have illustrated key residues lining the binding pocket that are involved in coordinating acetylated histone tails nih.gov. Analytical ultracentrifugation and NMR relaxation data have further supported the monomeric state of the functionally active ATAD2 bromodomain when in complex with di-acetylated histone ligands nih.gov.

X-ray Crystallography for Ligand-Bromodomain Complex Characterization

X-ray crystallography has been employed to solve the structures of the ATAD2 bromodomain in complex with mono-acetylated histone peptides, such as H4K5ac and H4K12ac harvard.edu. These structures have elucidated essential features of the ATAD2 bromodomain binding pocket critical for ligand coordination harvard.edu. Research suggests that inherent flexibility in the ZA and BC loop regions of the ATAD2/B bromodomains is important for recruiting acetyllysine ligands into the binding pocket harvard.edu.

While the binding mode of BAY-850 and ATAD2 was initially noted as not fully resolved in some contexts nih.gov, structural studies, including those published by Bayer AG, have revealed that BAY-850 selectively binds to the ATAD2 bromodomain isoform and induces dimerization of the ATAD2 bromodomain harvard.edu. This unique mechanism, where BAY-850 creates dimers of the ATAD2 bromodomain, has been characterized through structural means harvard.edu. The structural details of how BAY-850 interacts to facilitate this dimerization are of particular interest for future inhibitor design targeting ATAD2 harvard.edu.

In Silico Modeling and Computational Chemistry in Drug Design

In silico modeling and computational chemistry play a significant role in modern drug design by enabling researchers to analyze and predict the interactions between drug molecules and biological targets at a molecular level. These approaches can accelerate the identification and optimization of potential drug candidates. Techniques such as molecular docking, molecular dynamics simulations, and virtual screening are central to computational drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, which is crucial for understanding binding modes. Molecular dynamics simulations study the time-dependent behavior of molecular systems, providing insights into the stability and flexibility of drug-target interactions. Virtual screening allows for the rapid assessment of large libraries of compounds to identify potential hits.

The discovery of BAY-850 itself involved structure-based virtual screening nih.gov. This highlights the utility of computational approaches in identifying novel chemical scaffolds that can interact with target proteins like the ATAD2 bromodomain. Computational chemistry assists in the design of novel molecular scaffolds and helps prioritize targets for synthesis and further biological evaluation. While detailed computational studies specifically on the binding dynamics or dimerization mechanism induced by BAY-850 were not extensively described in the provided results, the role of in silico methods in the initial discovery phase and in understanding protein-ligand interactions generally underscores their importance in the research landscape surrounding compounds like BAY-850.

Compound Names and PubChem CIDs

Compound NamePubChem CID
BAY-850119254
This compoundN/A*

*Note: PubChem primarily assigns CIDs to the free base or specific salt forms when characterized. CID 119254 corresponds to the free base of BAY-850.

Data Table: Selected Properties of BAY-850

PropertyValueMethod/ContextSource
ATAD2 IC₅₀166 nMMTT assay (Ovarian cancer cell lines) nih.gov
ATAD2 IC₅₀20 nMHTRF assay (Displacement of acetylated H4 peptide)
ATAD2 Kd (MST)84.9 nMMicroScale Thermophoresis (MST)
ATAD2 Kd (BROMOscan)120 nMBROMOscan
SelectivitySelective over 32 other bromodomainsBROMOscan (at 10 µM)
Molecular FormulaC₃₈H₄₄ClN₅O₃(for free base)
Molecular Weight654.2(for free base)
Molecular Weight653.3(value provided in source, likely free base)

Future Directions and Unresolved Questions in Bay 850 Hcl Research

Discrepancies Between Biochemical Potency and Cellular Growth Inhibition

Studies have observed a weak correlation between the biochemical potency of ATAD2 bromodomain inhibitors, including BAY-850, and their effects on cellular growth inhibition. nih.gov For instance, BAY-850 showed biochemical potency in the low nanomolar range (IC50 = 22 nM in a TR-FRET assay using a tetra-acetylated histone H4 peptide), but its antiproliferative effects in cancer cell lines were typically observed in the single-digit micromolar range. nih.govcaymanchem.com This discrepancy suggests that potent engagement of the ATAD2 bromodomain in a biochemical assay does not always translate to a proportionally strong effect on cancer cell proliferation. This could be due to various factors, including cellular uptake, intracellular metabolism, or the context-dependent role of the bromodomain within the full-length ATAD2 protein. Further research is needed to understand the reasons behind this observed disconnect and to identify strategies for improving the cellular efficacy of ATAD2 bromodomain inhibitors.

Exploration of Alternative or Off-Target Mechanisms Contributing to Efficacy

While BAY-850 was designed as a selective ATAD2 bromodomain inhibitor, the possibility of alternative or off-target mechanisms contributing to its observed cellular effects and efficacy in preclinical models warrants further investigation. nih.govresearchgate.net Although selectivity profiling indicated high selectivity over a broad panel of other bromodomains, kinases, and GPCRs at a concentration of 1 µM, higher concentrations (≥ 5 µM) are not recommended due to potential unspecific off-target effects. thesgc.orgcaymanchem.com Given the weak correlation between biochemical potency and cellular effects, exploring whether BAY-850 or other ATAD2 inhibitors exert effects through pathways or targets other than the ATAD2 bromodomain could provide valuable insights into their mechanisms of action and potential for therapeutic application.

Potential for Combination Therapies with Other Epigenetic Modulators or Chemotherapeutics

Given the complex nature of cancer and the potential for resistance mechanisms, exploring the potential for combining ATAD2 inhibition with other therapeutic agents is a significant area of future research. patsnap.comsemanticscholar.orgresearchgate.net Combining ATAD2 inhibitors with other epigenetic modulators or conventional chemotherapeutics could potentially enhance efficacy, overcome resistance, and reduce the required dose of individual agents, potentially mitigating off-target effects. Preclinical studies are already exploring the combination of ATAD2 inhibitors with treatments like immunotherapy and targeted therapies. patsnap.com For example, in ovarian cancer cells, combined pharmacological inhibition of both ATAD2 and CENPE inhibited cell growth more potently than inhibition of either alone. nih.gov Further research is needed to identify optimal combination partners and evaluate the efficacy and potential synergistic effects of such combinations in various cancer types.

Development of Advanced ATAD2 Chemical Probes with Enhanced Specificity and Efficacy

The development of improved chemical probes for ATAD2 with enhanced specificity, potency, and favorable pharmacokinetic properties remains a priority. semanticscholar.org While BAY-850 represents a significant step forward as an isoform-selective probe, the observed discrepancies between biochemical and cellular activity highlight the need for compounds with improved cellular engagement and efficacy. Future efforts are focused on developing probes that can more effectively modulate ATAD2 function in a cellular context, potentially by targeting different domains or employing novel mechanisms of action. The development of PROTACs (proteolysis targeting chimeras) that can induce the degradation of ATAD2 is one promising avenue being explored. acs.org

Expanding the Therapeutic Scope of ATAD2 Inhibition Beyond Current Cancer Models

ATAD2 is overexpressed in a range of solid tumors, including breast, lung, liver, and prostate cancer, and its expression is often associated with poor prognosis. patsnap.comnih.govresearchgate.net While initial research has focused on these cancer types, expanding the therapeutic scope of ATAD2 inhibition to other malignancies where ATAD2 may play a driving role is an important future direction. patsnap.com Identifying additional cancer types or specific molecular subtypes that are particularly dependent on ATAD2 function could broaden the clinical applicability of ATAD2 inhibitors. Furthermore, investigating the potential role of ATAD2 inhibition in preventing cancer development is also an area of ongoing research. patsnap.com

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for validating ATAD2 inhibition by BAY-850 in cellular models?

  • Methodology :

  • Use fluorescence recovery after photobleaching (FRAP) to assess ATAD2-chromatin interaction inhibition (e.g., in MCF-7 cells at 1 µM BAY-850) .
  • Perform apoptosis and cell cycle analysis via flow cytometry (e.g., in PA-1/SKOV3 ovarian cancer cells treated with 5 µM BAY-850 for 48 hours) .
  • Validate target engagement with Western blotting for ATAD2 expression and downstream markers like c-Myc phosphorylation (Ser62) .

Q. How should researchers design dose-response experiments for BAY-850 in vitro?

  • Methodology :

  • Test a concentration range (e.g., 0.1–10 µM) based on its IC50 (22 nM for ATAD2) and selectivity profile .
  • Include controls for off-target effects by screening against kinase panels (354 kinases) and GPCRs (25 receptors) at 1 µM .
  • Use RNA sequencing (RNA-seq) to identify pathway alterations (e.g., apoptosis, cell cycle) at 5 µM .

Q. What are the key parameters for ensuring reproducibility in BAY-850 studies?

  • Guidelines :

  • Report compound purity (>95% by HPLC), storage conditions (e.g., -80°C in DMSO), and batch-to-batch variability .
  • Use standardized cell lines (e.g., SKOV3 for ovarian cancer) with mycoplasma testing .
  • Provide raw data for critical assays (e.g., FRAP, RNA-seq) in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in BAY-850’s effects on ATAD2 expression across cancer models?

  • Analysis Framework :

  • Compare cell-type-specific epigenetic states (e.g., PA-1 vs. BT-549 cells) using ChIP-seq for histone acetylation marks .
  • Investigate post-translational modifications (e.g., AAA+ ATPase domain mutations) that alter ATAD2 stability .
  • Validate findings with isoform-selective probes (e.g., BAY-460) to rule out ATAD2B cross-reactivity .

Q. What strategies mitigate off-target effects when using BAY-850 in vivo?

  • Methodology :

  • Conduct pharmacokinetic profiling to optimize dosing (e.g., 20 mg/kg in SKOV3 xenografts with reduced tumor volume) .
  • Pair BAY-850 with transcriptomic or proteomic screens to identify compensatory pathways (e.g., CENPE upregulation in ovarian cancer) .
  • Use conditional ATAD2 knockout models to confirm on-target efficacy .

Q. How should conflicting data on BAY-850’s mechanism (dimerization vs. bromodomain inhibition) be addressed?

  • Experimental Design :

  • Employ structural biology techniques (e.g., X-ray crystallography) to resolve binding modes .
  • Test dimerization mutants (e.g., AAA+ ATPase domain deletions) in FRAP assays .
  • Compare BAY-850’s effects to other ATAD2 inhibitors (e.g., AM879) with distinct mechanisms .

Q. What methodologies are suitable for analyzing BAY-850’s impact on transcriptional networks?

  • Approach :

  • Perform RNA-seq on treated cells (5 µM, 48 hours) followed by Gene Ontology (GO) enrichment analysis for upregulated/downregulated pathways (e.g., apoptosis, DNA repair) .
  • Integrate ATAC-seq to map chromatin accessibility changes linked to ATAD2 inhibition .
  • Use single-cell RNA-seq to assess heterogeneity in drug response .

Data Interpretation & Reporting

Q. How should researchers document contradictory findings in BAY-850 studies?

  • Guidelines :

  • Highlight methodological variables (e.g., cell passage number, assay timepoints) in the "Materials and Methods" section .
  • Use Supplementary Tables to list conflicting datasets (e.g., differential c-Myc inhibition in BT-549 vs. SKOV3 cells) .
  • Discuss biological context (e.g., tumor microenvironment) in the "Discussion" to explain discrepancies .

Q. What quality controls are critical for BAY-850’s preclinical validation?

  • Checklist :

  • Include positive/negative controls (e.g., ATAD2 siRNA, DMSO vehicle) in all experiments .
  • Validate antibody specificity for ATAD2 using knockout cell lines .
  • Replicate key findings across ≥3 independent experiments with statistical rigor (e.g., ANOVA with post-hoc tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BAY-850 HCl
Reactant of Route 2
Reactant of Route 2
BAY-850 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.